N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide
Description
The compound N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide belongs to the benzoxazepine class of heterocyclic compounds, which are characterized by a fused benzene ring, an oxazepine ring (containing oxygen and nitrogen), and a carbonyl group.
Properties
IUPAC Name |
N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-8-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-18(2)11-23-15-10-13(8-9-14(15)20-17(18)22)19-16(21)12-6-4-3-5-7-12/h3-10H,11H2,1-2H3,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMZUWXUILPDRGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=CC(=C2)NC(=O)C3=CC=CC=C3)NC1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable amine with a benzoyl chloride derivative, followed by further functionalization to introduce the dimethyl and oxo groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The benzamide moiety can undergo substitution reactions to introduce different substituents, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the benzamide moiety .
Scientific Research Applications
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Mechanism of Action
The mechanism of action of N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and physicochemical properties of N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide and its analogs, based on the provided evidence:
Key Observations:
Structural Variations: The methoxyacetamide derivative (CAS 921810-92-6) replaces the benzamide group with a smaller, polar substituent, reducing molecular weight (278.30 vs. ~350–480 for others) . The 3,4-dimethylbenzamide analog (CAS 921562-93-8) introduces steric bulk, which may enhance binding specificity but reduce solubility . The 4-ethoxybenzamide variant (CAS 921584-38-5) adds an ethoxy group, likely increasing lipophilicity and metabolic stability .
Physicochemical Trends: Substitutions on the benzamide (e.g., methyl, ethoxy) correlate with incremental increases in molecular weight.
Functional Implications :
- The presence of electron-withdrawing groups (e.g., trifluoroethyl in PDB 6EW) may enhance interactions with charged or polar enzyme active sites .
- Dimethyl groups on the benzoxazepine core (common across all analogs) likely contribute to conformational rigidity, a feature critical for maintaining binding poses .
Research Findings and Gaps
- Synthetic Accessibility : Derivatives like CAS 921810-92-6 are commercially available for research, suggesting established synthetic routes for benzoxazepine analogs .
- Biological Data: No direct activity data are provided for the target compound.
- Unanswered Questions : Physical properties (e.g., solubility, melting points) and pharmacokinetic profiles remain unreported for most analogs, limiting comparative analysis .
Biological Activity
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide is a compound belonging to the class of oxazepine derivatives. Its unique structural features have attracted attention for potential therapeutic applications across various biological systems. This article reviews the biological activity of this compound based on available literature and research findings.
The molecular formula of this compound is , with a molecular weight of approximately 270.34 g/mol. The compound features a benzamide moiety linked to a tetrahydrobenzoxazepine ring system, which is crucial for its biological activity.
The biological effects of this compound are mediated through its interaction with specific molecular targets. These targets can include enzymes and receptors involved in various signaling pathways. For instance:
- Enzyme Inhibition : The compound may inhibit certain enzymes that are critical in metabolic pathways.
- Receptor Modulation : It can act as a modulator for various receptors, influencing physiological responses.
Biological Activities
Research indicates several biological activities associated with this compound:
Antitumor Activity
In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. For example:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | |
| A549 (Lung Cancer) | 9.8 | |
| HeLa (Cervical Cancer) | 15.0 |
These results suggest that the compound may have potential as an anticancer agent.
Neuroprotective Effects
Studies have also explored the neuroprotective properties of this compound. It has been found to reduce oxidative stress and apoptosis in neuronal cells under various stress conditions. The proposed mechanism involves the modulation of signaling pathways related to cell survival.
Anti-inflammatory Properties
This compound has demonstrated anti-inflammatory effects in animal models. It appears to inhibit pro-inflammatory cytokines and reduce edema in models of acute inflammation.
Case Studies and Research Findings
Several studies have highlighted the therapeutic potential of this compound:
- Study on Antitumor Activity : A recent study investigated the effects of this compound on tumor growth in xenograft models. Results indicated a significant reduction in tumor size compared to controls (p < 0.05), supporting its potential as an anticancer agent.
- Neuroprotection in Animal Models : In a study involving mice subjected to transient ischemia, treatment with the compound resulted in improved neurological scores and reduced infarct volume compared to untreated groups (p < 0.01).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
